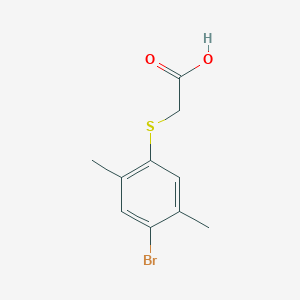

(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid

CAS No.: 321942-73-8

Cat. No.: VC4353562

Molecular Formula: C10H11BrO2S

Molecular Weight: 275.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321942-73-8 |

|---|---|

| Molecular Formula | C10H11BrO2S |

| Molecular Weight | 275.16 |

| IUPAC Name | 2-(4-bromo-2,5-dimethylphenyl)sulfanylacetic acid |

| Standard InChI | InChI=1S/C10H11BrO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13) |

| Standard InChI Key | DSRRLQXXVLYCHI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Br)C)SCC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 4-position with bromine and at the 2- and 5-positions with methyl groups. A sulfanyl group () bridges the phenyl ring to an acetic acid functional group () . This arrangement creates a planar aromatic system connected to a flexible aliphatic chain, enabling interactions with both hydrophobic and hydrophilic environments.

Table 1: Key Molecular Properties

The bromine atom contributes significant steric and electronic effects, while the methyl groups enhance the compound’s lipophilicity, as evidenced by its XLogP3 value of 3.4 . The sulfanyl group serves as a nucleophilic site, enabling thioether bond formation or oxidation to sulfoxides/sulfones.

Synthesis and Chemical Reactivity

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom at the 4-position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling derivatization.

-

Oxidation: The sulfanyl group can be oxidized to sulfonic acid derivatives using agents like hydrogen peroxide .

-

Decarboxylation: Under thermal or acidic conditions, the acetic acid group may decarboxylate, forming a methylsulfanyl derivative.

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s melting point and boiling point remain undocumented, but its solubility can be inferred from structural analogs:

-

Lipophilicity: High XLogP3 (3.4) suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate .

-

Aqueous Solubility: Limited solubility in water due to the nonpolar aromatic and methyl groups, though the carboxylic acid may enhance solubility at high pH .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include at ~1700 cm (carboxylic acid) and at ~650 cm .

-

NMR: NMR would show signals for methyl groups (~2.3 ppm), aromatic protons (~7.1 ppm), and the acetic acid moiety (~3.8 ppm for and ~12.1 ppm for ) .

| Hazard Statement | Code | Risk Mitigation |

|---|---|---|

| Harmful if swallowed | H302 | Use personal protective equipment (PPE) |

| Causes skin irritation | H315 | Avoid direct contact |

| Causes serious eye irritation | H319 | Wear safety goggles |

| May cause respiratory irritation | H335 | Use in ventilated areas |

| Supplier | Location | Advantage Score |

|---|---|---|

| Riedel-de Haen AG | United States | 87 |

| UkrOrgSynthesis Ltd. | Ukraine | 38 |

| Ryan Scientific, Inc. | United States | 60 |

| CARBONE SCIENTIFIC CO. | United Kingdom | 30 |

Pricing data is proprietary, but the compound is typically sold in gram-scale quantities for research purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume